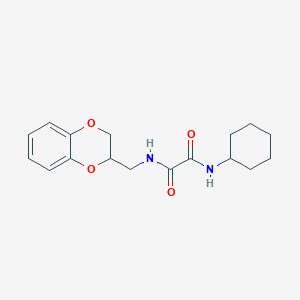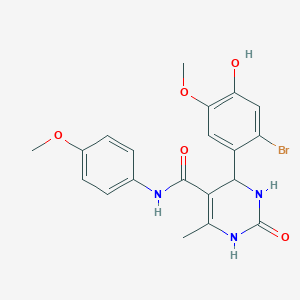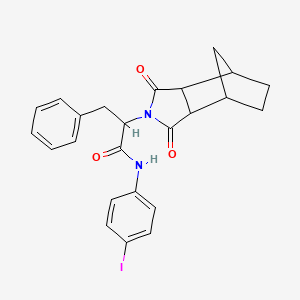![molecular formula C22H17F2N3O2S2 B4098406 N-(4-FLUOROPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE](/img/structure/B4098406.png)
N-(4-FLUOROPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE
Übersicht
Beschreibung
N-(4-FLUOROPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE is a complex organic compound that features multiple functional groups, including fluorophenyl, thiophene, and imidazolidinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-fluorophenyl derivatives and thiophene-based intermediates. Key steps may include:
Formation of Imidazolidinone Core: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of Fluorophenyl Groups: This step may involve nucleophilic aromatic substitution reactions.
Attachment of Thiophene Moiety: This can be done through cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-FLUOROPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene and imidazolidinone moieties can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-FLUOROPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(4-FLUOROPHENYL)-2-[1-(4-FLUOROPHENYL)-5-OXO-2-SULFANYLIDENE-3-[(THIOPHEN-2-YL)METHYL]IMIDAZOLIDIN-4-YL]ACETAMIDE shares similarities with other fluorophenyl and thiophene-based compounds.
Imidazolidinone Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
- The presence of both fluorophenyl and thiophene moieties in the same molecule provides unique chemical properties.
- The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O2S2/c23-14-3-7-16(8-4-14)25-20(28)12-19-21(29)27(17-9-5-15(24)6-10-17)22(30)26(19)13-18-2-1-11-31-18/h1-11,19H,12-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLMEDFUTJSTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CN2C(C(=O)N(C2=S)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyridine](/img/structure/B4098328.png)
![1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-(PROP-2-YN-1-YLOXY)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4098334.png)

![2-[[3-Chloro-4-(piperidine-1-carbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4098341.png)
![2-[(3-Ethoxy-4-phenylmethoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4098349.png)
![ethyl 4-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4098354.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)-3-phenylpropanamide](/img/structure/B4098377.png)

![2-[4-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]acetamide](/img/structure/B4098388.png)
![1-(3-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B4098392.png)

![3-{[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]amino}propan-1-ol](/img/structure/B4098408.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4098419.png)
![N-(3-{[1-(4-methoxyphenyl)-1-oxopropan-2-yl]oxy}phenyl)-2-nitrobenzamide](/img/structure/B4098434.png)
